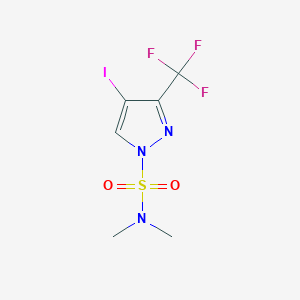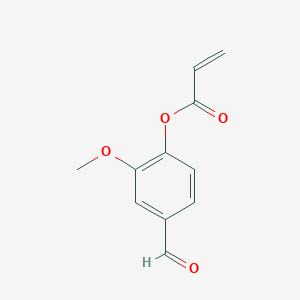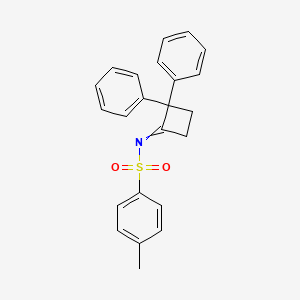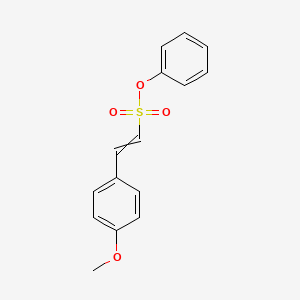![molecular formula C43H37N5 B12613131 2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine CAS No. 650606-97-6](/img/structure/B12613131.png)
2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by a pyrimidine core substituted with three pyridinylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine typically involves multicomponent reactions (MCRs). One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the six-membered heterocycles, including pyrimidines, through annulated processes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of MCRs and the use of microwave irradiation can be scaled up for industrial applications. The use of microwave irradiation offers advantages such as reduced reaction times and increased yields, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
作用機序
The mechanism by which 2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine exerts its effects involves interactions with specific molecular targets. The pyrimidine core and pyridinylphenyl groups can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the electronic properties of the compound and influence its behavior in various applications.
類似化合物との比較
Similar Compounds
2,4,6-Tris(4-pyridyl)pyridine: Similar in structure but with different substituents on the aromatic rings.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Another heterocyclic compound with a triazine core instead of a pyrimidine core.
Uniqueness
2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine is unique due to the presence of dimethyl groups on the aromatic rings, which can influence its electronic properties and reactivity. This structural feature distinguishes it from other similar compounds and can lead to different applications and behaviors in chemical reactions.
特性
CAS番号 |
650606-97-6 |
|---|---|
分子式 |
C43H37N5 |
分子量 |
623.8 g/mol |
IUPAC名 |
2,4,6-tris(2,5-dimethyl-4-pyridin-2-ylphenyl)pyrimidine |
InChI |
InChI=1S/C43H37N5/c1-26-21-35(28(3)19-32(26)38-13-7-10-16-44-38)41-25-42(36-22-27(2)33(20-29(36)4)39-14-8-11-17-45-39)48-43(47-41)37-24-30(5)34(23-31(37)6)40-15-9-12-18-46-40/h7-25H,1-6H3 |
InChIキー |
IHGGMOGEQYDHDX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C2=CC(=NC(=N2)C3=CC(=C(C=C3C)C4=CC=CC=N4)C)C5=CC(=C(C=C5C)C6=CC=CC=N6)C)C)C7=CC=CC=N7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12613057.png)

![3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)-](/img/structure/B12613066.png)


![(4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12613097.png)
![4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one](/img/structure/B12613101.png)
![Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B12613105.png)
![1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane](/img/structure/B12613107.png)
![3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12613112.png)
![1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine](/img/structure/B12613117.png)
![2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B12613121.png)
